epi-(-)-Strigolactone GR24 epi-(-)-Strigolactone GR24 (-)-2'-epi-GR24 is a strigolactone, an indenofuran and a (3E)-3-{[(4-methyl-5-oxo-2,5-dihydrofuran-2-yl)oxy]methylidene}-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan-2-one.
Brand Name: Vulcanchem
CAS No.: 188062-51-3
VCID: VC0108194
InChI: InChI=1S/C17H14O5/c1-9-6-14(21-16(9)18)20-8-13-12-7-10-4-2-3-5-11(10)15(12)22-17(13)19/h2-6,8,12,14-15H,7H2,1H3/b13-8+/t12-,14+,15-/m0/s1
SMILES:
Molecular Formula: C17H14O5
Molecular Weight: 298.29 g/mol

epi-(-)-Strigolactone GR24

CAS No.: 188062-51-3

Cat. No.: VC0108194

Molecular Formula: C17H14O5

Molecular Weight: 298.29 g/mol

* For research use only. Not for human or veterinary use.

epi-(-)-Strigolactone GR24 - 188062-51-3

Specification

CAS No. 188062-51-3
Molecular Formula C17H14O5
Molecular Weight 298.29 g/mol
IUPAC Name (3E,3aS,8bR)-3-[[(2R)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-4,8b-dihydro-3aH-indeno[1,2-b]furan-2-one
Standard InChI InChI=1S/C17H14O5/c1-9-6-14(21-16(9)18)20-8-13-12-7-10-4-2-3-5-11(10)15(12)22-17(13)19/h2-6,8,12,14-15H,7H2,1H3/b13-8+/t12-,14+,15-/m0/s1
Standard InChI Key XHSDUVBUZOUAOQ-VEEPAONSSA-N
Isomeric SMILES CC1=C[C@@H](OC1=O)O/C=C/2\[C@@H]3CC4=CC=CC=C4[C@@H]3OC2=O
Canonical SMILES CC1=CC(OC1=O)OC=C2C3CC4=CC=CC=C4C3OC2=O

Introduction

Chemical Identity and Structural Characteristics

epi-(-)-Strigolactone GR24, also known as (-)-2'-epi-GR24 or by its CAS number 188062-51-3, belongs to the strigolactone class of plant hormones. The compound has a molecular weight of 298.29 g/mol and is chemically classified as a strigolactone, an indenofuran, and specifically a (3E)-3-{[(4-methyl-5-oxo-2,5-dihydrofuran-2-yl)oxy]methylidene}-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan-2-one . This complex nomenclature reflects its intricate molecular structure, which is crucial for its biological activity.

The general structure of strigolactones consists of four rings: a tricyclic lactone core (ABC rings) connected to a butenolide D-ring through an enol-ether bridge . This structural arrangement is conserved across all strigolactones, with the D-ring and enol-ether bond forming a bioactive moiety essential for receptor recognition and activation. The "epi-(-)" prefix in epi-(-)-Strigolactone GR24 specifically refers to its stereochemical configuration, which can be fully written as (3E,3aS,8bR)-3-[[[(2R)-2,5-Dihydro-4-methyl-5-oxo-2-furanyl]oxy]methylene]-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan-2-one .

This stereochemistry is particularly significant as it determines the compound's interaction with specific plant receptors and consequently influences its biological activities. The precise spatial arrangement of atoms in epi-(-)-Strigolactone GR24 enables it to fit into the binding pocket of its target receptors, initiating specific signaling cascades that regulate plant development.

Table 1: Physical and Chemical Properties of epi-(-)-Strigolactone GR24

PropertyDescription
Molecular FormulaC17H14O5
Molecular Weight298.29 g/mol
CAS Number188062-51-3
Synonyms(-)-2'-epi-GR24, rac-GR24
Physical StateWhite solid
Stereochemistry(3E,3aS,8bR)-3-[[[(2R)-2,5-Dihydro-4-methyl-5-oxo-2-furanyl]oxy]methylene]-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan-2-one
Structural ClassificationStrigolactone, Indenofuran, Lactone

Synthesis Methodologies

The synthesis of epi-(-)-Strigolactone GR24 involves several sophisticated chemical transformations that require precise control of reaction conditions to ensure the correct stereochemistry. According to published protocols, the synthesis typically involves the formation of the tricyclic lactone core followed by the attachment of the butenolide D-ring .

One established synthetic pathway for (-)-epi-GR24 begins with a specific starting material (compound E) at 6.3 mmol concentration. The general procedure involves using potassium tert-butoxide and methyl formate in anhydrous THF at 0°C under nitrogen atmosphere. After completion, the reaction mixture undergoes several processing steps including solubilization in DMF, addition of bromobutenolide, and stirring overnight. The final purification is performed using silica gel column chromatography with a petroleum ether/ethyl acetate (3:1, v/v) mixture as the eluent .

The synthesis pathway can be summarized in these key steps:

  • Formation of the tricyclic lactone core structure

  • Introduction of a formyl group to create the enol-ether bridge connection point

  • Coupling with the butenolide (D-ring) using bromobutenolide as a reagent

  • Purification and isolation of the correct stereoisomer

This synthetic approach differs slightly from that used for other stereoisomers such as (+)-GR24, primarily in the choice of starting materials and specific reaction conditions that control the stereochemical outcome. The synthetic process is technically challenging due to the need for precise stereochemical control, which is crucial for the compound's biological activity.

Mechanism of Action in Plants

epi-(-)-Strigolactone GR24 exerts its biological effects through specific molecular interactions with receptor proteins, primarily DWARF14 (D14), which belongs to the α/β-hydrolase superfamily . The mechanism of action involves a dual function of D14 as both a receptor and an enzyme that hydrolyzes the strigolactone molecule.

When epi-(-)-Strigolactone GR24 binds to D14, the receptor catalyzes its hydrolytic cleavage, which is essential for initiating signaling. This enzymatic activity depends on a catalytic triad (Ser147-His297-Asp268) within D14, and mutations in these residues abolish strigolactone responsiveness. Upon hydrolysis, a conformational change occurs in D14, promoting its interaction with MAX2 (More Axillary Growth 2), an F-box protein component of the SCF (SKP1-CUL1-F-box) ubiquitin ligase complex .

This D14-MAX2 complex then targets specific repressor proteins for ubiquitination and subsequent degradation via the 26S proteasome pathway. The degradation of these repressors derepresses strigolactone-responsive genes, leading to various physiological responses in plants.

GR24 StereoisomerPrimary ReceptorBiological ResponseReference
epi-(-)-GR24D14Plant hormone signaling
(+)-GR24AtD14Shoot branching inhibition
(-)-ent-GR24Less active with D14Reduced activity
GR24 ent-5DSKAI2Hypocotyl elongation
GR24 5DSAtD14Hypocotyl elongation

Effects on Plant Development and Physiology

epi-(-)-Strigolactone GR24 influences multiple aspects of plant growth and development through its action on various physiological processes. Its effects range from modulating root architecture to regulating shoot branching and enhancing embryogenic processes.

Root Development and Architecture

Application of GR24 significantly affects root development in plants. Studies in Arabidopsis have shown that GR24 treatment influences primary root length and lateral root formation. In strigolactone-deficient or -insensitive mutants, primary roots are shorter with reduced meristem cell numbers, and this phenotype can be rescued by GR24 application in all genotypes except strigolactone-insensitive mutants .

Under phosphate-sufficient conditions, GR24 suppresses lateral root primordial development and lateral root-forming potential, resulting in reduced lateral root density . This suggests a role for strigolactones in adapting root architecture in response to nutrient availability, particularly phosphate levels.

GR24 also affects cellular processes in root cells. It increases polar localization of PIN2 (an auxin efflux transporter) in the plasma membrane of epidermal cells and enhances the accumulation of PIN2-containing brefeldin A (BFA) bodies. Additionally, it increases endosomal trafficking, reduces F-actin bundling, and enhances actin dynamics in a MAX2-dependent manner . These cellular effects likely underlie the observed changes in root architecture and suggest that strigolactones modulate auxin transport and distribution in plant tissues.

Embryogenesis and Cellular Differentiation

One of the most notable effects of epi-(-)-Strigolactone GR24 is its enhancement of somatic embryogenesis. Research has shown that GR24 application during the induction phase of somatic embryogenesis in Arabidopsis positively affects auxin response and formation of somatic embryos . The expression levels of strigolactone biosynthetic genes, such as MORE AXILLARY GROWTH 3 and 4 (MAX3 and MAX4), increase during the induction phase, suggesting their importance in this process.

Studies with Arabidopsis mutants have revealed that somatic embryo formation is inhibited in max3 and max4 mutants, and this inhibition can be reversed by GR24 application . The transcriptional analysis demonstrated that GR24 regulation of somatic embryogenesis correlates with changes in expression of AUXIN RESPONSIVE FACTORs 5, 8, 10, and 16, as well as WUSCHEL (WUS) and Somatic Embryogenesis Receptor-like Kinase 1 (SERK1), which are markers of cell dedifferentiation and embryogenic tissue formation .

Phosphate Starvation Response

epi-(-)-Strigolactone GR24 plays a significant role in plant responses to nutrient limitation, particularly phosphate (Pi) deficiency. It promotes strigolactone accumulation and the expression of Pi starvation markers in plants under Pi deprivation. The compound also increases the levels of metabolites associated with plant responses to Pi limitation, partially mimicking the pattern observed under actual Pi deprivation conditions.

Table 3: Biological Effects of epi-(-)-Strigolactone GR24 on Plant Development

Plant ProcessEffect of epi-(-)-Strigolactone GR24Reference
Primary Root GrowthReduction in root length and meristem cell number
Lateral Root DevelopmentSuppression of lateral root primordial development
Somatic EmbryogenesisEnhancement of embryogenic process
PIN2 LocalizationIncreased polar localization in plasma membrane
Actin DynamicsReduced F-actin bundling and enhanced actin dynamics
Phosphate ResponsePromotion of Pi starvation markers
Cell TypeEffectEffective ConcentrationReference
MCF-7 (Breast cancer)Reduced cell growth0.5-10 ppm
T47D (Breast cancer)Reduced cell growth0.5-10 ppm
MDA-MB-231 (Triple negative breast cancer)Reduced cell growth0.5-10 ppm
Mammosphere culturesDisintegration and reduced growth0.5-10 ppm
BAEC (Endothelial cells)Inhibited proliferationIC50 ~72 µM
Various tumor cell linesInhibited proliferationIC50 40-90 µM

Structural Analogs and Comparative Receptor Specificity

epi-(-)-Strigolactone GR24 is one of several stereoisomers of GR24, and its specific stereochemistry significantly influences its biological activities through differential receptor interactions. Understanding the structural relationships between these analogs provides valuable insights into structure-activity relationships and receptor specificity.

Research has demonstrated that D14 exhibits stereospecific binding to GR24 isomers. When a racemic mixture of (-)-ent-GR24 and (+)-GR24 was incubated with D14, the (+)-GR24 was hydrolyzed more rapidly than (-)-ent-GR24, indicating preferential interaction with the receptor . This stereoselectivity in binding and hydrolysis translates to differences in biological activity.

Experiments with Arabidopsis mutants have further illustrated this receptor specificity. Wild-type seedlings responded to most GR24 stereoisomers tested, while the Atd14-1 mutant (defective in AtD14 receptor) showed significant response only to GR24 ent-5DS. Conversely, the kai2-2 mutant (defective in KAI2 receptor) responded to GR24 5DS and GR24 4DO . These findings demonstrate that different stereoisomers preferentially activate distinct receptors - either AtD14 or KAI2.

Several synthetic halogenated analogs of GR24 have also been developed to study structure-activity relationships and potentially enhance biological activity. Compounds such as 7-fluoro-GR24 (7FGR24) and 7-bromo-GR24 (7BrGR24) have shown interesting binding modes with the D14 receptor, providing insights into how structural modifications affect receptor interaction .

The development of these analogs involves sophisticated synthetic approaches, including the use of different starting materials (such as halogenated indanones) and modified reaction conditions. These studies contribute to our understanding of the molecular features that determine receptor specificity and biological activity of strigolactones.

Table 5: Comparison of GR24 Stereoisomers and Analogs

CompoundStructural CharacteristicsPrimary ReceptorKey Biological ActivitiesReference
epi-(-)-Strigolactone GR24(3E,3aS,8bR) configuration with (2R) butenolideD14Plant hormone signaling, root development
(+)-GR24(3E,3aR,8bS) configuration with (2S) butenolideAtD14Shoot branching inhibition
7-Fluoro-GR24Fluorine at position 7 of ABC ringsOsD14Enhanced binding to receptor
7-Bromo-GR24Bromine at position 7 of ABC ringsOsD14Modified receptor interaction

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator